molecular formula C16H19N3O4S B2576136 N-(3,5-dimethoxyphenyl)-3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carboxamide CAS No. 2200701-92-2

N-(3,5-dimethoxyphenyl)-3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carboxamide

Cat. No.: B2576136
CAS No.: 2200701-92-2
M. Wt: 349.41
InChI Key: ZYXLMGOLEMCLFW-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carboxamide is a complex organic compound that features a pyrrolidine ring, a thiazole ring, and a dimethoxyphenyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carboxamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Thiazole Ring to the Pyrrolidine Ring: This step may involve nucleophilic substitution reactions where the thiazole ring is attached to a pre-formed pyrrolidine ring.

    Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions could target the carbonyl group in the carboxamide, potentially converting it to an amine.

    Substitution: The aromatic ring may undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration or halogens for halogenation.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or reduced carboxamide derivatives.

    Substitution: Nitrated or halogenated aromatic compounds.

Scientific Research Applications

N-(3,5-dimethoxyphenyl)-3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carboxamide may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in receptor studies.

    Medicine: Possible therapeutic applications due to its structural similarity to bioactive compounds.

    Industry: Use in the synthesis of specialty chemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with such structures may interact with enzymes or receptors, modulating their activity. The thiazole ring and the dimethoxyphenyl group could play crucial roles in binding to the active site of enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-dimethoxyphenyl)-3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carboxamide: can be compared with other pyrrolidine or thiazole-containing compounds.

    N-(3,5-dimethoxyphenyl)pyrrolidine-1-carboxamide: Lacks the thiazole ring.

    3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carboxamide: Lacks the dimethoxyphenyl group.

Uniqueness

The presence of both the thiazole ring and the dimethoxyphenyl group in this compound makes it unique, potentially offering a distinct set of biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c1-21-13-7-11(8-14(9-13)22-2)18-15(20)19-5-3-12(10-19)23-16-17-4-6-24-16/h4,6-9,12H,3,5,10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYXLMGOLEMCLFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)N2CCC(C2)OC3=NC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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